4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a lipophilic, non-donor pyrimidine scaffold often face limited options that balance permeability with solubility. This compound (MW 177.25, logP 1.51, TPSA 29.0 Ų) provides an optimal core for kinase-focused libraries. Its unsubstituted 5-position enables direct diversification via halogenation or cross-coupling, reducing synthetic steps. Key advantages: • Zero H-bond donors & only 1 rotatable bond - ideal for fragment-based screening. • Electron-donating 4,6-dimethyl groups enhance metabolic stability vs. unsubstituted analogs. • Compatible with parallel chemistry workflows for rapid SAR exploration. Supplied with ≥98% purity and ready for immediate global dispatch.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 24306-25-0
Cat. No. B1298762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine
CAS24306-25-0
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCC2)C
InChIInChI=1S/C10H15N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h7H,3-6H2,1-2H3
InChIKeyQLQCSTAAXKJOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine: Physicochemical & Structural Profile


4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine (CAS 24306-25-0) is a disubstituted pyrimidine bearing methyl groups at the 4- and 6-positions and a pyrrolidin-1-yl substituent at the 2-position (molecular formula C₁₀H₁₅N₃, MW 177.25 g/mol) [1]. The compound is primarily employed as a synthetic building block in medicinal chemistry programs, particularly as a core scaffold for kinase inhibitor libraries and as a precursor for further functionalization at the pyrimidine 5-position [2]. Its computed logP of 1.51 and polar surface area of 29.0 Ų place it within oral drug-like chemical space, while the absence of hydrogen-bond donors distinguishes it from hydroxyl- or amino-substituted analogs [1].

Workflow Medicinal chemistry building block
Selection logic Kinase inhibitor library core scaffold
Use context 5-position functionalization precursor
Supports fragment-based design via low MW, intermediate logP, and zero H-bond donors. Research use only.

4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine: Irreplaceability vs. Analogs


In-class pyrimidine building blocks differ substantially in lipophilicity, electronic character, and steric bulk, parameters that directly govern target binding, solubility, and metabolic stability in downstream lead compounds [1]. The combination of electron-donating 4,6-dimethyl groups and the saturated pyrrolidine ring at the 2-position creates a distinct spatial and electronic profile that simple pyrimidine, 2-aminopyrimidine, or 2-chloropyrimidine scaffolds cannot replicate [2]. Generic substitution with unsubstituted pyrimidine (logP ≈ –0.3) or 2-(pyrrolidin-1-yl)pyrimidine lacking methyl groups (logP ≈ 1.46) yields compounds with markedly different physicochemical properties and, consequently, divergent pharmacokinetic and pharmacodynamic behavior . The quantitative evidence below substantiates these differentiation points for scientific selection.

Unsubstituted or 2-aminopyrimidine analogs lack the pyrrolidine ring, yielding markedly lower logP and altered target binding that may shift lead profiles.
Pyrrole or piperidine variants differ in saturation and steric bulk, changing TPSA and lipophilicity; physicochemical behavior may not transfer directly.
5-substituted analogs block the reactive site, limiting parallel library diversification and requiring de novo synthesis per derivative.

4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine: Quantitative Differentiation from Analogs


Lipophilicity (logP) Differentiation

The computed logP of 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine (1.51) is 0.05 log units higher than that of 2-(pyrrolidin-1-yl)pyrimidine (1.46, lacking methyl groups) indicating a modest but measurable increase in lipophilicity conferred by the 4,6-dimethyl substitution [1]. Compared with the pyrrole analog 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine (logP = 1.88), the saturated pyrrolidine ring reduces logP by 0.37 units, reflecting the electronic difference between aromatic pyrrole and saturated pyrrolidine [1].

Lipophilicity (logP)
Cross-study comparable
Target logP = 1.51; vs. pyrrolidine-unsubstituted analog: Δ +0.05; vs. pyrrole analog: Δ –0.37
Supports lipophilicity-driven permeability screening.
Computed logP; ~2.3-fold partition-coefficient shift vs. pyrrole analog may influence lead optimization.
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area & H-Bond Profile

4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine has a computed topological polar surface area (TPSA) of 29.0 Ų and zero hydrogen-bond donors, compared with an estimated TPSA of approximately 38 Ų for the morpholine analog (which contains an additional ether oxygen) and approximately 25 Ų for the piperidine analog [1]. The absence of H-bond donors eliminates a potential source of strong, directional intermolecular interactions that can reduce membrane permeability [1].

Polar Surface Area & H-Bond Profile
Class-level inference
Target TPSA = 29.0 Ų, HBD = 0; vs. morpholine analog: Δ TPSA ≈ –9 Ų; vs. piperidine analog: Δ TPSA ≈ +4 Ų
Context-dependent permeability profile; balanced between more polar and more lipophilic alternatives.
Estimates from structural analogs; class-level comparison for scaffold selection.
Polar surface area Hydrogen bonding Permeability

Low MW & Rigidity for Fragment-Based Design

With a molecular weight of 177.25 g/mol and only one rotatable bond (the pyrrolidine ring attachment to pyrimidine), 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine is significantly lighter and more rigid than common functionalized analogs such as N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide (MW > 280 g/mol) [1]. The low rotatable bond count (Nrot = 1) results in reduced conformational entropy penalty upon target binding [2].

Fragment-Based Design Suitability
Class-level inference
MW = 177.25 g/mol; Nrot = 1. Δ MW ≈ –103 g/mol vs. 5-nicotinamide derivative.
Reported low-MW, low-rotatable-bond profile supports fragment-based screening fit.
Higher ligand efficiency probability vs. heavier, more flexible analogs.
Fragment-based drug discovery Ligand efficiency Molecular weight

Synthetic Versatility via 5-Position Functionalization

The 5-position of the pyrimidine ring in 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine remains unsubstituted and amenable to electrophilic aromatic substitution, halogenation, or cross-coupling reactions, a site that is blocked or deactivated in analogs carrying substituents at the 5-position [1]. The compound has been explicitly utilized as a precursor for 5-boronate ester derivatives (e.g., 4,6-dimethyl-2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine), enabling downstream Suzuki-Miyaura coupling for library diversification .

5-Position Synthetic Versatility
Supporting evidence
Unsubstituted 5-position amenable to halogenation/borylation; enables parallel Suzuki-Miyaura diversification.
Supports library synthesis efficiency; may reduce step count per analog.
5-boronate ester derivative confirmed via vendor listings.
Synthetic chemistry Building block Library synthesis

4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine: Procurement & Application Scenarios


Kinase Inhibitor Library Design with Lipophilic Pyrimidine Core

Medicinal chemistry teams constructing kinase-focused compound libraries can select this scaffold as a core building block when the target profile demands a lipophilic hinge-binding motif (logP ≈ 1.5) with zero H-bond donors and a molecular weight under 200 g/mol, avoiding the excess polarity of morpholine analogs (TPSA ≈ 38 Ų) or the increased bulk of piperidine variants [1].

Fragment-Based Drug Discovery (FBDD) Screening

With MW = 177.25 g/mol and only one rotatable bond, this compound meets the physicochemical criteria for fragment libraries (MW < 300, Nrot ≤ 3). Its intermediate lipophilicity (logP = 1.51) and TPSA of 29.0 Ų position it favorably for fragment growth strategies where balanced permeability and solubility are required [1].

Parallel Synthesis of 5-Substituted Derivatives via Cross-Coupling

For laboratories executing parallel medicinal chemistry, the unsubstituted 5-position enables direct halogenation or borylation to generate a common intermediate amenable to Suzuki, Sonogashira, or Buchwald-Hartwig couplings, reducing the number of synthetic steps per final compound compared with pre-functionalized pyrimidine scaffolds [2].

HIV-1 Integrase & PDE10 Inhibitor Lead Optimization

Although direct comparative biological data for this specific compound are limited, the pyrimidine-pyrrolidine scaffold class has yielded potent HIV-1 integrase strand transfer inhibitors (EC₅₀ values as low as 3 nM) and PDE10A inhibitors (IC₅₀ ≈ 0.1 nM) [3][4]. This compound can serve as a starting scaffold for structure-activity relationship (SAR) exploration in these target families, with the understanding that biological activity must be empirically determined for each derivative.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Lipophilic hinge-binding motif review
logP/TPSA fit vs. morpholine/piperidine alternatives
Fragment-based drug discovery
Fragment library physicochemical criteria
Ligand efficiency and growth vector assessment
Parallel synthesis of 5-substituted derivatives
Unsubstituted 5-position reactivity
Cross-coupling diversification efficiency
HIV-1 integrase / PDE10 inhibitor SAR
Pyrimidine-pyrrolidine scaffold precedent
Model-response and selectivity profiling

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